

# An In-depth Technical Guide to 2-Cyclopropylaniline: Structure, Properties, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Cyclopropylaniline**

Cat. No.: **B1360045**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclopropylaniline**, a versatile organic compound with applications in synthetic chemistry and as a probe for studying reaction mechanisms. This document details its molecular structure, physicochemical properties, and key experimental methodologies.

## Molecular Structure and Properties

**2-Cyclopropylaniline**, also known as (o-Aminophenyl)cyclopropane, is an aromatic amine characterized by a cyclopropyl group attached to the ortho position of an aniline ring. This substitution imparts unique steric and electronic properties, influencing its reactivity and making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup>

## Physicochemical and Identification Data

The key quantitative data for **2-Cyclopropylaniline** are summarized in Table 1 for easy reference and comparison.

| Property            | Value                                               | Reference(s) |
|---------------------|-----------------------------------------------------|--------------|
| Molecular Weight    | 133.19 g/mol                                        | [2][3][4]    |
| Molecular Formula   | C <sub>9</sub> H <sub>11</sub> N                    | [1][2][3]    |
| CAS Number          | 3158-73-4                                           | [1][3]       |
| Boiling Point       | 104 °C (at 9 Torr)                                  | [4]          |
| Density             | 1.029 g/cm <sup>3</sup>                             | [4]          |
| pKa (Predicted)     | 4.15 ± 0.10                                         | [2][4]       |
| Appearance          | Colorless to pale yellow/orange liquid or solid     | [1][4]       |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [4][5]       |
| InChI Key           | JSKOLQWFMXYJAF-UHFFFAOYSA-N                         | [1][2][3]    |
| Canonical SMILES    | C1CC1C2=CC=CC=C2N                                   | [2][3]       |

## Visualization of Core Structures and Processes

Visual diagrams are essential for understanding the molecular structure and its behavior in chemical reactions. The following diagrams have been generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

### Molecular Structure of 2-Cyclopropylaniline

Molecular structure of 2-Cyclopropylaniline.

### Logical Workflow: SET-Induced Ring-Opening

**2-Cyclopropylaniline** is utilized as a chemical probe because it undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group following a single-electron transfer (SET) oxidation. This unique property allows it to "trap" oxidative events, making it valuable in photoredox and electrochemical studies. The process prevents the reverse electron transfer that can complicate the study of such reactions.[2][3]



[Click to download full resolution via product page](#)

Logical workflow of SET-induced ring-opening.

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and characterization of **2-Cyclopropylaniline**.

### Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible synthesis of **2-Cyclopropylaniline** from 2-bromoaniline and cyclopropylboronic acid, adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.<sup>[4]</sup>

#### Materials:

- 2-Bromoaniline
- Cyclopropylboronic acid (1.3 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 1 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)
- Anhydrous potassium phosphate ( $\text{K}_3\text{PO}_4$ , 2 equivalents)
- Toluene (anhydrous)
- Degassed water
- Three-neck round-bottom flask, reflux condenser, magnetic stirrer, and argon/nitrogen source

**Procedure:**

- **Setup:** Assemble the three-neck round-bottom flask with a reflux condenser and ensure the system is under an inert atmosphere (argon or nitrogen).
- **Addition of Reagents:** To the flask, add 2-bromoaniline (1 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2 eq.).
- **Solvent Addition:** Add anhydrous toluene (approx. 2 mL per mmol of 2-bromoaniline).
- **Degassing:** Degas the reaction mixture by bubbling argon through the solution for 30 minutes.
- **Catalyst Addition:** Under a positive flow of argon, add palladium(II) acetate (1 mol%) and the SPhos ligand (2 mol%).
- **Water Addition:** Stir the mixture for 10 minutes, then add degassed water (0.1 mL per mmol of 2-bromoaniline) in one portion.
- **Reaction:** Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromoaniline) is completely consumed (typically 1-2 hours).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via column chromatography on silica gel to yield pure **2-Cyclopropylaniline**.

## Characterization by HPLC and NMR

Characterization of the final product is essential to confirm its identity and purity.

### 3.2.1 High-Performance Liquid Chromatography (HPLC)

- **Objective:** To assess the purity of the synthesized **2-Cyclopropylaniline** and to monitor reaction progress.

- System: A standard HPLC system with a Variable Wavelength Detector (VWD) is suitable.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile and water is commonly employed. The specific gradient will depend on the column dimensions and system.
- Detection: Monitor the elution profile at a wavelength corresponding to the UV absorbance maximum of the aniline chromophore (e.g., ~240 nm and ~285 nm).
- Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject the sample into the HPLC system. The purity is determined by the relative area of the product peak compared to any impurity peaks in the chromatogram.

### 3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of **2-Cyclopropylaniline**.
- System: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent.
- Experiments:
  - $^1\text{H}$  NMR: This spectrum will confirm the presence and connectivity of all hydrogen atoms.  
Key expected signals include:
    - A complex multiplet for the aromatic protons on the benzene ring.
    - A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.
    - Multiplets for the four protons on the  $\text{CH}_2$  groups of the cyclopropyl ring.
    - A broad singlet for the two protons of the amine ( $-\text{NH}_2$ ) group.
  - $^{13}\text{C}$  NMR: This spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

- 2D NMR (COSY, HSQC): These experiments can be performed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.
- Procedure: Dissolve a pure sample (5-10 mg) in the deuterated solvent (~0.7 mL) in an NMR tube. Acquire the spectra according to standard instrument procedures. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

## Conclusion

**2-Cyclopropylaniline** is a compound of significant interest due to its unique structural features and reactivity. The information and protocols provided in this guide offer a foundational resource for researchers working with this molecule, from its synthesis and characterization to its application in mechanistic studies. Proper adherence to these experimental methodologies will ensure reliable and reproducible results in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mcneill-group.org [mcneill-group.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyclopropylaniline: Structure, Properties, and Experimental Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360045#molecular-structure-and-weight-of-2-cyclopropylaniline>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)